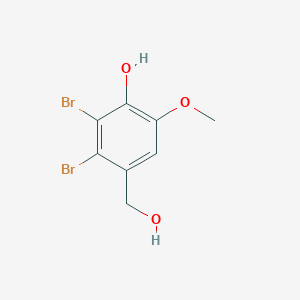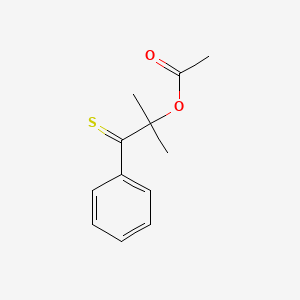
2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate is an organic compound with a unique structure that includes a thioxo group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate typically involves the reaction of 2-Methyl-1-phenyl-1-thioxopropan-2-ol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Methyl-1-phenyl-1-thioxopropan-2-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the acetate ester can undergo hydrolysis to release the active thioxo compound, which can then exert its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-phenyl-1-propanone: A related compound with a ketone group instead of a thioxo group.
2-Methyl-1-phenyl-1-thioxopropan-2-ol: The alcohol precursor to the acetate ester.
2-Methyl-1-phenyl-1-thioxopropan-2-yl chloride: A similar compound with a chloride group instead of an acetate ester.
Uniqueness
2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate is unique due to the presence of both a thioxo group and an acetate ester, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.
Propiedades
Número CAS |
5466-09-1 |
|---|---|
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl) acetate |
InChI |
InChI=1S/C12H14O2S/c1-9(13)14-12(2,3)11(15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clave InChI |
XWCCJSLNDVDFIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C)(C)C(=S)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


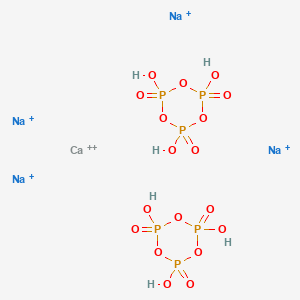
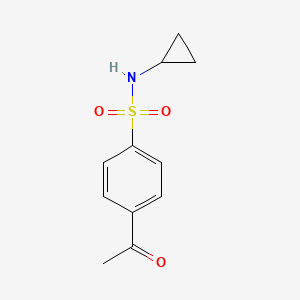
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

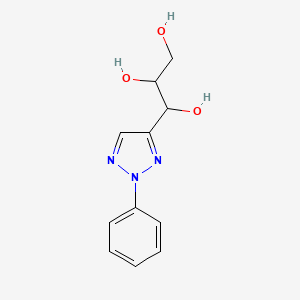
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

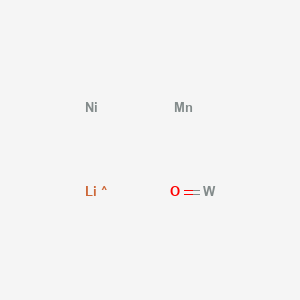

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
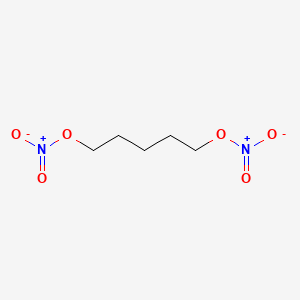
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
